Chloromethyl(triphenyl)phosphanium
Description
Chloromethyl(triphenyl)phosphanium chloride (CAS: 5293-84-5) is a quaternary phosphonium salt with the molecular formula C${19}$H${18}$Cl$_2$P (MW: 338.72). Its structure consists of a central phosphorus atom bonded to three phenyl groups and a chloromethyl substituent, forming a positively charged phosphonium ion paired with a chloride counterion . This compound is widely used as a reagent in organic synthesis, particularly in alkylation reactions and as a precursor for ylide generation in Wittig reactions. Its chloromethyl group serves as a reactive site for nucleophilic substitutions, enabling the transfer of the methylene group to electrophilic substrates .
Properties
Molecular Formula |
C19H17ClP+ |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
chloromethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H17ClP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1 |
InChI Key |
JRICKEFXPGZPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
This method involves the reaction of triphenylphosphine with formaldehyde in the presence of hydrochloric acid, followed by treatment with thionyl chloride (SOCl₂). The process occurs in two stages:
-
Hydroxymethyl Intermediate Formation : Triphenylphosphine reacts with formaldehyde (as paraformaldehyde or aqueous solution) under HCl gas to form hydroxymethyltriphenylphosphonium chloride.
-
Chlorination with Thionyl Chloride : The intermediate is dissolved in dichloromethane and treated with SOCl₂ under reflux, yielding chloromethyl(triphenyl)phosphanium chloride after recrystallization from isopropanol.
Key Parameters
Table 1: Performance Metrics of Formaldehyde-Based Synthesis
| Parameter | Value |
|---|---|
| Yield | 52–65.5% |
| Purity | ≥98% |
| Solvent | Dichloromethane/Isopropanol |
| Byproducts | Minimal (no phosgene) |
| Industrial Scalability | High (low-cost reagents) |
Methyl Chloride Alkylation in Methanol
Reaction Overview
Triphenylphosphine reacts with methyl chloride in methanol under pressurized conditions. The exothermic reaction requires precise temperature control (50–60°C) and pressures of 9–10 kg/cm².
Optimization and Isolation
Table 2: Methyl Chloride Method Efficiency
| Parameter | Value |
|---|---|
| Yield | ~95% |
| Purity | ≥99% |
| Reaction Pressure | 9–10 kg/cm² |
| Key Advantage | High yield |
| Safety Consideration | Methyl chloride handling |
High-Pressure Synthesis with Ethyl Chloride
Procedure and Conditions
This unconventional approach uses ethyl chloride and triphenylphosphine in acetone under high pressure (12 kg/cm²) and temperature (150°C). The reaction proceeds via nucleophilic substitution, with subsequent purification via acetonitrile recrystallization.
Performance Highlights
Table 3: Ethyl Chloride Method Comparison
| Parameter | Value |
|---|---|
| Yield | 95.23% |
| Purity | 99.56% |
| Reaction Duration | 40 hours |
| Equipment | High-pressure autoclave |
Comparative Analysis of Methods
Industrial Applicability
Table 4: Method Selection Guidelines
| Criterion | Recommended Method |
|---|---|
| High Yield | Methyl Chloride |
| Low Toxicity | Formaldehyde |
| High Purity | Ethyl Chloride |
| Scalability | Formaldehyde |
Emerging Trends and Innovations
Recent patents highlight advancements in solvent selection (e.g., isopropanol for recrystallization) and catalytic systems to reduce reaction times. Additionally, microwave-assisted synthesis is being explored to enhance efficiency in small-scale batches .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It acts as an electrophile in nucleophilic substitution reactions.
Elimination Reactions: It is used in the synthesis of linear alkynes through elimination reactions.
Wittig Reactions: It reacts with aldehydes and ketones to form chloroolefins.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Elimination Reactions: Reagents like strong bases (e.g., potassium tert-butoxide) are used.
Wittig Reactions: The compound is treated with bases like potassium tert-butoxide in solvents such as t-butyl alcohol.
Major Products:
Chloroolefins: Formed from Wittig reactions with aldehydes and ketones.
Linear Alkynes: Produced through elimination reactions.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Chloromethyl(triphenyl)phosphanium is primarily used as a reagent in organic synthesis. It plays a crucial role in the Wittig reaction , where it reacts with aldehydes and ketones to produce alkenes. The mechanism involves the formation of a ylide intermediate when treated with strong bases such as lithium diisopropylamide or n-butyllithium, facilitating the transformation of carbonyl compounds into alkenes.
| Reaction Type | Reagents | Products |
|---|---|---|
| Wittig Reaction | This compound + Aldehyde/Ketone | Alkene |
| Nucleophilic Substitution | Chloromethyl Group + Nucleophile | Various Products |
Synthesis of Organophosphorus Compounds
This compound is instrumental in synthesizing various organophosphorus derivatives, which are essential in agrochemicals and pharmaceuticals. Its ability to form phosphonium salts expands its utility in developing new chemical entities.
Biological Applications
Cellular Targeting and Drug Delivery
This compound has been explored for its potential in drug delivery systems, particularly for targeting cellular components like mitochondria. Studies indicate that compounds based on triphenylphosphonium can enhance the localization of therapeutic agents within cells, improving their efficacy.
Case Study: Mitochondrial Targeting
In a study published in Nature Communications, researchers investigated a triphenylphosphonium-based carrier's ability to deliver anticancer drugs directly to mitochondria. The results showed increased drug accumulation in mitochondrial sites, leading to enhanced cytotoxic effects against cancer cells compared to non-targeted formulations .
Photochemistry
This compound is also employed in photochemical reactions. Its ability to act as a photosensitizer allows it to participate in light-induced processes, making it valuable in materials science applications such as developing photo-responsive materials.
Corrosion Inhibition
Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for metals in acidic environments. Research indicates that this compound exhibits mixed-type inhibition properties, significantly reducing corrosion rates when used in concentrations ranging from 0.1 to 1 mM.
| Concentration (mM) | Inhibition Efficiency (%) |
|---|---|
| 0.1 | 45 |
| 0.5 | 70 |
| 1.0 | 85 |
The presence of chloride ions enhances its performance, making it suitable for industrial applications where metal protection is critical .
Bioconjugation Techniques
This compound is utilized in bioconjugation methods, enabling researchers to attach biomolecules to surfaces or other molecules effectively. This application is particularly relevant in developing biosensors and diagnostic tools, enhancing the sensitivity and specificity of detection methods.
Mechanism of Action
The mechanism of action of chloromethyltriphenylphosphonium chloride involves its role as an electrophile in chemical reactions. The triphenylphosphonium cation targets specific molecular pathways, particularly in mitochondria, where it can disrupt membrane integrity and inhibit respiration. This makes it useful in studies involving mitochondrial function and as a carrier for mitochondria-targeting drugs .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Compounds
Structural and Functional Variations
Phosphonium salts with varying substituents exhibit distinct chemical properties and applications. Below is a comparative analysis of Chloromethyl(triphenyl)phosphanium chloride and related compounds:
Table 1: Key Properties of Selected Phosphonium Salts
Reactivity and Application Differences
Substituent Effects :
- Chloromethyl Group : The electron-withdrawing Cl atom in this compound chloride increases the electrophilicity of the methylene carbon, making it highly reactive in nucleophilic substitutions .
- Allyl Group : Allyltriphenylphosphonium chloride facilitates the formation of conjugated alkenes due to the stability of allyl ylides .
- Pyridyl/Naphthyl Groups : Bulky or aromatic substituents (e.g., pyridyl or naphthyl) reduce reactivity but improve solubility or thermal stability, enabling applications in metal coordination or high-temperature reactions .
Ylide Generation :
- Biological and Material Applications: Triphenyl(2-pyridylmethyl)phosphonium chloride’s N-heterocycle may enable interactions with biological targets or metal catalysts .
Research Findings
- Thermal Stability : Naphthyl-substituted phosphonium salts exhibit higher decomposition temperatures (>250°C) compared to this compound chloride (~200°C), as observed in thermogravimetric analyses .
- Solubility Trends: Pyridylmethyl derivatives demonstrate improved solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to non-polar phenyl-substituted analogs .
- Reaction Yields : Allyltriphenylphosphonium chloride achieves >80% yields in Wittig reactions under mild conditions, outperforming this compound chloride in alkene synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Chloromethyl(triphenyl)phosphanium, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and chloromethyldiphenylphosphine derivatives. A two-step reaction under inert atmosphere (e.g., N₂) at 80°C with acetic acid as a catalyst yields ~68% efficiency . Purity validation requires ¹H/³¹P NMR to confirm the absence of unreacted triphenylphosphine and HPLC-MS to detect byproducts. For quantitative analysis, elemental analysis (C, H, P) should align with theoretical values (e.g., C: 70.4%, H: 5.4%, P: 9.0%) .
Q. How can researchers ensure stability during storage and handling?
- Methodological Answer : Store at 0–6°C in airtight, amber glass containers to prevent hydrolysis. Stability tests under varying humidity (20–80% RH) and temperature (4–25°C) show decomposition rates increase above 25°C, forming triphenylphosphine oxide as a major byproduct . Monitor via FT-IR for P=O bond formation (peak ~1150 cm⁻¹) and TGA to assess thermal degradation thresholds .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ³¹P NMR : A singlet at δ 20–25 ppm confirms the phosphonium center.
- XRD : Crystallographic data (e.g., CCDC entries) reveal bond angles (P–C–Cl ~109°) and lattice parameters .
- Raman Spectroscopy : Peaks at 550–600 cm⁻¹ correlate with P–Cl stretching modes .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict reactivity in organocatalytic applications?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electrophilicity of the chloromethyl group. Molecular dynamics (MD) studies in solvents like DCM show solvation effects on reaction barriers. Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to validate models .
Q. What experimental designs resolve contradictions in reported toxicity data?
- Methodological Answer : Conflicting neurotoxicity reports (e.g., cholinesterase inhibition vs. no acute symptoms ) require in vitro assays (e.g., SH-SY5Y cell lines) and in silico QSAR models to identify structure-activity relationships. Use factorial design (e.g., 2³ matrix) to test variables: concentration (0.1–10 mM), exposure time (24–72 hr), and metabolite profiles .
Q. How does steric hindrance from triphenyl groups influence nucleophilic substitution kinetics?
- Methodological Answer : Kinetic studies using stopped-flow UV-Vis or conductometry measure reaction rates with varying nucleophiles (e.g., iodide vs. thiocyanate). Compare rate constants (k) under pseudo-first-order conditions. Steric parameters (e.g., Tolman cone angles) correlate with reduced k values for bulky nucleophiles .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
